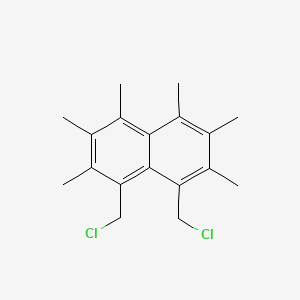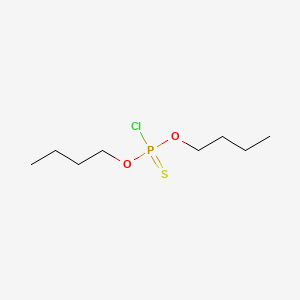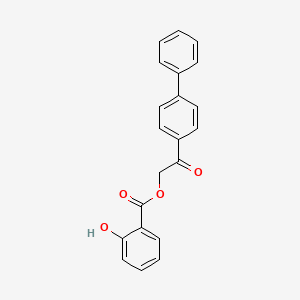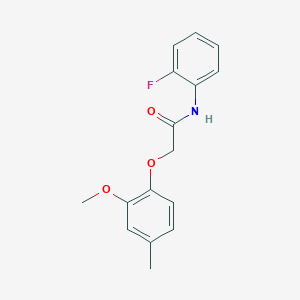
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,8-ビス-クロロメチル-2,3,4,5,6,7-ヘキサメチルナフタレンは、分子式C18H22Cl2の有機化合物です。これはナフタレンの誘導体であり、1位と8位の炭素原子にクロロメチル基が置換され、残りの位置にはメチル基が置換されています。この化合物は、その独特の構造と反応性により、化学の様々な分野で注目されています。
2. 製法
合成経路と反応条件
1,8-ビス-クロロメチル-2,3,4,5,6,7-ヘキサメチルナフタレンの合成は、通常、2,3,4,5,6,7-ヘキサメチルナフタレンのクロロメチル化を伴います。この反応は、塩化亜鉛などのルイス酸触媒の存在下、ホルムアルデヒドと塩酸を使用して行うことができます。反応条件は、通常、クロロメチル化が完了するまで、混合物を60〜80℃に加熱して数時間維持することを含みます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用反応器の使用と、収率と純度を最大限に高めるための反応条件の精密な制御が含まれます。効率とスケーラビリティを高めるために、連続フロー反応器の使用も検討できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene typically involves the chloromethylation of 2,3,4,5,6,7-hexamethyl-naphthalene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete chloromethylation.
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process would involve the use of industrial reactors and precise control of reaction conditions to maximize yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
化学反応の分析
反応の種類
1,8-ビス-クロロメチル-2,3,4,5,6,7-ヘキサメチルナフタレンは、以下を含む様々な種類の化学反応を起こす可能性があります。
置換反応: クロロメチル基は、アミン、チオール、アルコールなどの他の求核剤で置換することができます。
酸化反応: メチル基は、対応するカルボン酸またはアルデヒドに酸化することができます。
還元反応: クロロメチル基は、水素化リチウムアルミニウムなどの還元剤を使用して、メチル基に還元することができます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アジ化ナトリウム、チオレートカリウム、アルコキシドナトリウムなどがあります。これらの反応は、通常、室温またはわずかに高温などの穏やかな条件下で行われます。
酸化反応: 過マンガン酸カリウムまたは三酸化クロムなどの試薬は、酸性または塩基性条件下で使用できます。
還元反応: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムは、エーテルまたはテトラヒドロフランなどの無水溶媒中で一般的に使用されます。
生成される主な生成物
置換反応: 生成物には、アジド、チオール、エーテルなどがあります。
酸化反応: 生成物には、カルボン酸とアルデヒドなどがあります。
還元反応: 生成物には、メチル置換ナフタレンなどがあります。
4. 科学研究への応用
1,8-ビス-クロロメチル-2,3,4,5,6,7-ヘキサメチルナフタレンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。その独特の構造は、有機合成において貴重な中間体となっています。
生物学: 特に医薬品設計と開発の文脈において、クロロメチル基が生物系に与える影響を研究するために使用できます。
工業: ポリマーや樹脂などの特殊化学薬品や材料の製造に使用されています。
科学的研究の応用
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It can be used to study the effects of chloromethyl groups on biological systems, particularly in the context of drug design and development.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
1,8-ビス-クロロメチル-2,3,4,5,6,7-ヘキサメチルナフタレンの作用機序には、クロロメチル基の存在による反応性が含まれます。これらの基は求核置換反応を起こす可能性があり、この化合物を有機合成において汎用性の高い中間体としています。関与する分子標的と経路は、研究されている特定の反応と用途によって異なります。
6. 類似の化合物との比較
類似の化合物
1,4-ビス-クロロメチル-2,3,5,6-テトラフルオロベンゼン: クロロメチル基を持つ点で似ていますが、フッ素原子が存在する点が異なります。
1,4-ビス-クロロメチル-2,3-ジメチルナフタレン: メチル基が少なく、ナフタレン構造が似ています。
2,6-ビス-クロロメチル-4-メチルフェノール: クロロメチル基とフェノール部分を含んでいます。
独自性
1,8-ビス-クロロメチル-2,3,4,5,6,7-ヘキサメチルナフタレンは、その高度なメチル置換により、その化学反応性と物理的性質に影響を与え、ユニークです。これは、特定の反応性パターンと安定性を必要とする用途において特に役立ちます。
類似化合物との比較
Similar Compounds
1,4-Bis-chloromethyl-2,3,5,6-tetrafluorobenzene: Similar in having chloromethyl groups but differs in the presence of fluorine atoms.
1,4-Bis-chloromethyl-2,3-dimethyl-naphthalene: Similar naphthalene structure with fewer methyl groups.
2,6-Bis-chloromethyl-4-methylphenol: Contains chloromethyl groups and a phenol moiety.
Uniqueness
1,8-Bis-chloromethyl-2,3,4,5,6,7-hexamethyl-naphthalene is unique due to its high degree of methyl substitution, which affects its chemical reactivity and physical properties. This makes it particularly useful in applications requiring specific reactivity patterns and stability.
特性
CAS番号 |
62571-59-9 |
|---|---|
分子式 |
C18H22Cl2 |
分子量 |
309.3 g/mol |
IUPAC名 |
1,8-bis(chloromethyl)-2,3,4,5,6,7-hexamethylnaphthalene |
InChI |
InChI=1S/C18H22Cl2/c1-9-11(3)15(7-19)18-16(8-20)12(4)10(2)14(6)17(18)13(9)5/h7-8H2,1-6H3 |
InChIキー |
ICRIPIKEIFAISJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C(=C(C(=C(C2=C1C)C)C)C)CCl)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11953597.png)
![N-(2-{4-[2-(acetylamino)phenoxy]butoxy}phenyl)acetamide](/img/structure/B11953600.png)



![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)
![2-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-4-oxo-4-(4-phenoxyanilino)butanoic acid](/img/structure/B11953633.png)

![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)


